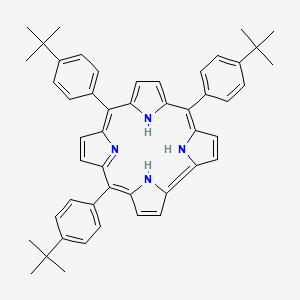
5,10,15-Tris(4-tert-butylphenyl) corrole
Overview
Description
5,10,15-Tris(4-tert-butylphenyl) corrole: is a synthetic corrole derivative, known for its unique chemical structure and properties. Corroles are macrocyclic compounds similar to porphyrins but with one less methine bridge, resulting in a contracted ring system. This particular compound is characterized by the presence of three 4-tert-butylphenyl groups attached to the corrole core, enhancing its solubility and stability .
Mechanism of Action
Biochemical Analysis
Biochemical Properties
5,10,15-Tris(4-tert-butylphenyl) corrole plays a significant role in biochemical reactions due to its ability to act as a ligand for transition metals. This compound can form stable complexes with metals such as cobalt, iron, and manganese, which are essential for various enzymatic activities. For example, it can interact with enzymes like cytochrome P450, which is involved in drug metabolism and detoxification processes. The nature of these interactions often involves coordination bonds between the metal center of the enzyme and the nitrogen atoms of the corrole ring .
Cellular Effects
This compound has been shown to influence various cellular processes. It can affect cell signaling pathways by modulating the activity of metal-dependent enzymes and proteins. For instance, its interaction with cytochrome P450 can alter the metabolism of endogenous and exogenous compounds, impacting cellular metabolism and detoxification pathways. Additionally, this compound has been observed to influence gene expression by affecting transcription factors that require metal cofactors for their activity .
Molecular Mechanism
The molecular mechanism of this compound involves its ability to bind to metal ions and form stable complexes. These complexes can inhibit or activate specific enzymes, depending on the metal ion and the enzyme involved. For example, the binding of this compound to iron can inhibit the activity of certain heme-containing enzymes, while its interaction with cobalt can activate vitamin B12-dependent enzymes. These interactions can lead to changes in gene expression and cellular metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. This compound is generally stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions such as high temperatures or extreme pH levels. Long-term studies have shown that the stability of this compound is crucial for maintaining its biological activity and ensuring consistent results in in vitro and in vivo experiments .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, this compound can enhance the activity of metal-dependent enzymes and improve metabolic functions. At high doses, it may exhibit toxic effects, such as oxidative stress and cellular damage, due to the excessive accumulation of metal complexes. Threshold effects have been observed, where the beneficial effects plateau and adverse effects become more pronounced at higher concentrations .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with metal-dependent enzymes. It can influence the metabolic flux of pathways such as the cytochrome P450 system, which is responsible for the metabolism of drugs and other xenobiotics. Additionally, this compound can affect the levels of metabolites by modulating the activity of enzymes involved in biosynthetic and catabolic processes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through endocytosis or passive diffusion, depending on its concentration and the presence of metal ions. Once inside the cell, it can bind to intracellular proteins and be transported to various organelles, such as the mitochondria and endoplasmic reticulum .
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which can influence its activity and function. This compound can be targeted to specific compartments or organelles through post-translational modifications or by interacting with targeting signals on proteins. For example, it can localize to the mitochondria, where it may participate in electron transport and oxidative phosphorylation processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,10,15-Tris(4-tert-butylphenyl) corrole typically involves the condensation of pyrrole with aldehydes under acidic conditions, followed by oxidation. A common method includes the use of trifluoroacetic acid as a catalyst and oxidizing agents like p-chloranil or DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) to facilitate the formation of the corrole ring .
Industrial Production Methods: This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions: 5,10,15-Tris(4-tert-butylphenyl) corrole undergoes various chemical reactions, including:
Oxidation: The corrole ring can be oxidized to form corrolazines or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of corrolates.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Reagents like p-chloranil or DDQ are commonly used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens, alkylating agents, and nucleophiles
Major Products: The major products formed from these reactions include various corrole derivatives, such as corrolazines, corrolates, and substituted corroles .
Scientific Research Applications
Chemistry: 5,10,15-Tris(4-tert-butylphenyl) corrole is used as a ligand in coordination chemistry, forming complexes with transition metals.
Biology and Medicine: In biological research, this compound is explored for its potential as a photosensitizer in photodynamic therapy (PDT) for cancer treatment. Its ability to generate reactive oxygen species upon light activation makes it a promising candidate for targeted cancer therapy .
Industry: The compound’s stability and solubility make it suitable for use in materials science, particularly in the development of organic electronic devices and sensors .
Comparison with Similar Compounds
- 5,10,15-Tris(4-methylphenyl) corrole
- 5,10,15-Tris(4-ethylphenyl) corrole
- 5,10,15-Tris(4-isopropylphenyl) corrole
Comparison: Compared to its analogs, 5,10,15-Tris(4-tert-butylphenyl) corrole exhibits enhanced solubility and stability due to the bulky tert-butyl groups. This makes it more suitable for applications requiring high stability and solubility, such as in organic electronics and photodynamic therapy .
Properties
IUPAC Name |
5,10,15-tris(4-tert-butylphenyl)-22,24-dihydro-21H-corrin | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C49H50N4/c1-47(2,3)33-16-10-30(11-17-33)44-38-24-22-36(50-38)37-23-25-39(51-37)45(31-12-18-34(19-13-31)48(4,5)6)41-27-29-43(53-41)46(42-28-26-40(44)52-42)32-14-20-35(21-15-32)49(7,8)9/h10-29,50-52H,1-9H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHXXMVCVSAVCEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=C3C=CC(=C4C=CC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)C(C)(C)C)C8=CC=C(C=C8)C(C)(C)C)N4)N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C49H50N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
694.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


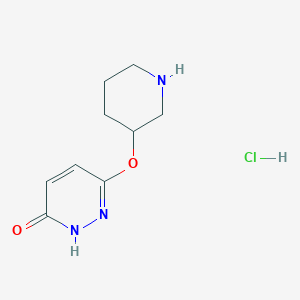
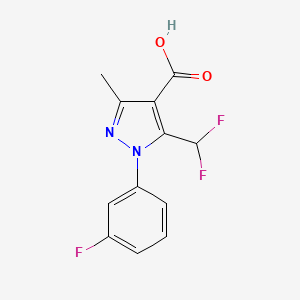

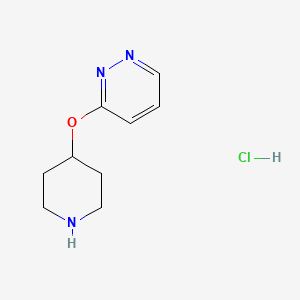
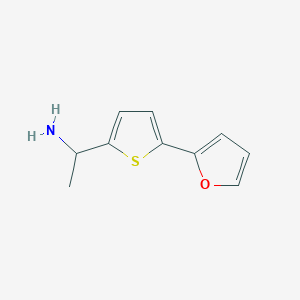
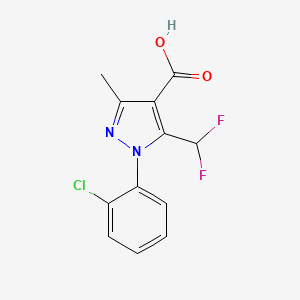
![2-chloro-1-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-one](/img/structure/B1457803.png)
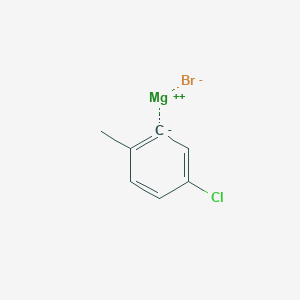
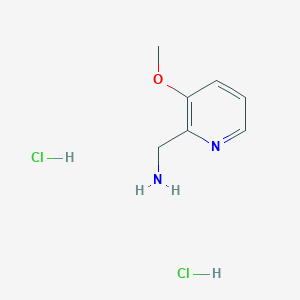
![4-[(2,6-Dichlorophenyl)sulfonyl]cyclohexan-1-amine hydrochloride](/img/structure/B1457806.png)

![4-Chloro-6-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1457810.png)
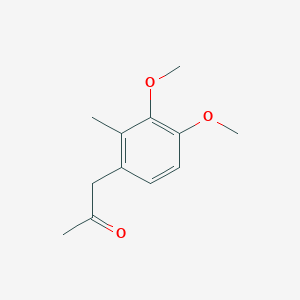
![2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide hydrochloride](/img/structure/B1457815.png)
